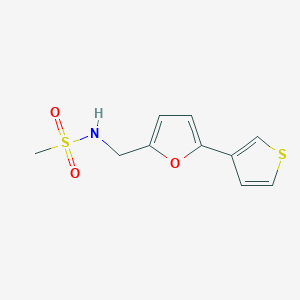

N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

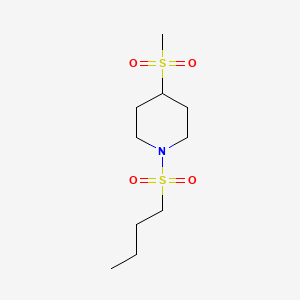

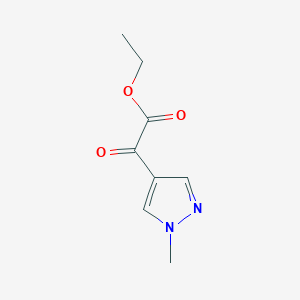

N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide is a chemical compound with the molecular formula C10H11NO3S2 and a molecular weight of 257.32. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds .

Synthesis Analysis

The synthesis of thiophene derivatives, such as N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide, has been a topic of interest in recent years . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide is characterized by a thiophene ring attached to a furan ring via a methylene bridge, and a methanesulfonamide group attached to the methylene bridge.Scientific Research Applications

Synthesis and Characterization

N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide is involved in the synthesis and characterization of new sulfonamide derivatives. These compounds have been synthesized and characterized using various analytical techniques, demonstrating their potential in further chemical applications and studies on their structural properties. For instance, the synthesis, characterization, and antibacterial activity of sulfonamide derivatives highlight the compound's utility in creating biologically active molecules (Özdemir et al., 2009).

Enzyme Inhibition

Research into furan sulfonylhydrazones derived from methanesulfonic acid hydrazide explores their enzyme inhibition activities. Specifically, their effects on carbonic anhydrase I (hCA I) isoenzyme have been studied, revealing potential therapeutic applications. This underscores the compound's role in designing enzyme inhibitors with potential medical applications (Gündüzalp et al., 2016).

Molecular Structure Analysis

The detailed structural study of derivatives, including X-ray powder diffraction techniques, provides insights into the effects of substitution on supramolecular assembly. Such studies are crucial for understanding molecular interactions and designing compounds with desired physical and chemical properties (Dey et al., 2015).

Computational Studies

Computational studies on the molecular conformation, NMR chemical shifts, and vibrational transitions of related methanesulfonamide compounds contribute to a deeper understanding of their physical and chemical behaviors. These studies assist in predicting the properties of new sulfonamide derivatives and their potential applications (Karabacak et al., 2010).

Microbial Metabolism

Investigations into the microbial metabolism of methanesulfonic acid, a related compound, shed light on its biodegradation and ecological impact. Understanding how bacteria utilize methanesulfonate as a sulfur source offers insights into biogeochemical cycles and environmental detoxification processes (Kelly & Murrell, 1999).

Future Directions

Future research could focus on further exploring the synthesis, properties, and potential applications of N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide. Given the interest in thiophene-based analogs for their biological activity , this compound could be a promising candidate for further investigation.

properties

IUPAC Name |

N-[(5-thiophen-3-ylfuran-2-yl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S2/c1-16(12,13)11-6-9-2-3-10(14-9)8-4-5-15-7-8/h2-5,7,11H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBUDEIFGXFTOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=CC=C(O1)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2812378.png)

![6-Phenylmethoxycarbonyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B2812382.png)

![1-Isopropyl-3-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2812383.png)

![2-(4-methoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2812395.png)

![2-[(4-cyclohexylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B2812398.png)